Prothracarcin

Description

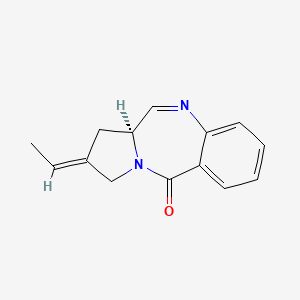

Structure

2D Structure

3D Structure

Properties

CAS No. |

81542-99-6 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(6aS,8E)-8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C14H14N2O/c1-2-10-7-11-8-15-13-6-4-3-5-12(13)14(17)16(11)9-10/h2-6,8,11H,7,9H2,1H3/b10-2+/t11-/m0/s1 |

InChI Key |

GYUDGZRJHSDPLH-KJQCOJPZSA-N |

Isomeric SMILES |

C/C=C/1\C[C@H]2C=NC3=CC=CC=C3C(=O)N2C1 |

Canonical SMILES |

CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prothracarcin; DC-62; Antibiotic DC 62; UNII-V98H82XQPF; |

Origin of Product |

United States |

Foundational & Exploratory

Prothracarcin: A Technical Guide to its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothracarcin is a potent antitumor antibiotic belonging to the pyrrolo[1]benzodiazepine (PBD) class of natural products. Isolated from Streptomyces umbrosus subsp. raffinophilus, it exhibits significant cytotoxic and antitumor properties.[2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, available activity data, and the experimental protocols used to elucidate its effects. While specific quantitative data for this compound is limited in publicly available literature, this document leverages the extensive knowledge of the PBD class to infer its biological profile and guide future research.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action for this compound, like other PBDs, is the sequence-selective alkylation of DNA. This covalent binding to the minor groove of DNA is the initiating event that leads to subsequent cellular responses, including cell cycle arrest and apoptosis.

The PBD core structure is perfectly shaped to fit snugly within the minor groove of the DNA double helix. The critical interaction involves the electrophilic imine moiety (or a precursor that converts to an imine) at the N10-C11 position of the PBD molecule. This imine reacts with the nucleophilic N2-position of a guanine base, forming a stable covalent bond. This alkylation event distorts the DNA helix, interfering with the binding of DNA-processing enzymes and transcription factors, ultimately leading to the inhibition of DNA replication and transcription.

dot

References

An In-depth Technical Guide to the Isolation of Novel Compounds from Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces stands as a cornerstone in the history of antibiotic discovery, responsible for producing a significant majority of clinically relevant secondary metabolites.[1] These filamentous bacteria are prolific sources of a vast array of bioactive compounds, including antibacterial, antifungal, antiviral, antitumor, and immunosuppressive agents.[1] The urgent need for novel therapeutics to combat the rise of multidrug-resistant pathogens has reinvigorated interest in exploring the biosynthetic potential of Streptomyces. This guide provides a comprehensive overview of the methodologies involved in the isolation, purification, and characterization of novel compounds from these remarkable microorganisms.

Isolation and Cultivation of Streptomyces

The initial step in the discovery of novel natural products is the successful isolation and cultivation of Streptomyces from diverse environmental niches. Exploration of unique and extreme environments, such as marine sediments, arid soils, and the rhizosphere of rare plants, increases the likelihood of discovering novel strains with unique biosynthetic capabilities.[2][3]

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol outlines a standard procedure for the isolation of Streptomyces from soil samples.

-

Sample Collection and Pre-treatment:

-

Collect soil samples from the desired location, preferably from a depth of 10-20 cm to minimize surface contamination.

-

Air-dry the soil sample in a laminar flow hood for 8-12 hours to reduce the number of non-spore-forming bacteria.[4]

-

Heat the dried soil sample at 55°C for 6 minutes to further select for spore-forming actinomycetes like Streptomyces.[5]

-

-

Serial Dilution and Plating:

-

Suspend 1 gram of the pre-treated soil in 9 ml of sterile saline solution (0.9% NaCl) and vortex thoroughly.

-

Perform a serial dilution of the soil suspension up to 10⁻⁶.

-

Plate 100 µl of each dilution onto Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

-

Supplement the media with antifungal agents like nystatin (25 µg/ml) and antibacterial agents like nalidixic acid (25 µg/ml) to inhibit the growth of fungi and other bacteria.[4]

-

-

Incubation and Colony Selection:

Cultivation for Secondary Metabolite Production

Optimizing culture conditions is crucial for inducing the production of secondary metabolites. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, can be employed to activate silent biosynthetic gene clusters.

Experimental Protocol: Submerged Fermentation

This protocol describes a typical submerged fermentation process for the production of secondary metabolites.

-

Inoculum Preparation:

-

Production Fermentation:

-

Transfer the seed culture (typically 5-10% v/v) into a larger volume of production medium. Common production media include ISP2, ISP4, and Yeast Extract-Malt Extract (YEME) broth.

-

Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal incubation time for secondary metabolite production can vary significantly between strains and should be determined empirically.[8]

-

Extraction and Purification

Following fermentation, the bioactive compounds need to be extracted from the culture broth and purified from a complex mixture of other metabolites.

Experimental Protocol: Solvent Extraction

Ethyl acetate is a commonly used solvent for the extraction of a broad range of secondary metabolites from Streptomyces fermentations.

-

Separation of Biomass and Supernatant:

-

Centrifuge the fermentation broth at 8,000-10,000 rpm for 15 minutes to separate the mycelial biomass from the culture supernatant.[6]

-

-

Extraction of the Supernatant:

-

Transfer the supernatant to a separating funnel and add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 15-20 minutes, periodically releasing the pressure.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process two to three times to maximize the recovery of the compounds.[5]

-

-

Extraction of the Mycelium (Optional):

-

The mycelial pellet can also be extracted with a polar solvent like acetone or methanol to recover intracellular compounds.

-

-

Concentration of the Extract:

Purification Workflow

A multi-step chromatographic approach is typically required to isolate pure compounds from the crude extract.

Caption: A typical workflow for the purification of novel compounds.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for the initial fractionation of the crude extract.

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of solvents with increasing polarity. A common gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate, and finally methanol. A typical gradient could be:

-

100% Chloroform

-

Chloroform:Methanol (9:1)

-

Chloroform:Methanol (7:3)

-

Chloroform:Methanol (1:9)

-

100% Methanol[1]

-

-

Collect the eluate in fractions of a defined volume (e.g., 5-10 ml).

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions with similar compound profiles.

-

Pool the fractions containing the compounds of interest for further purification.

-

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often the final step to obtain a pure compound.

-

Column and Mobile Phase Selection:

-

Choose a suitable column based on the polarity of the target compound (e.g., C18 for non-polar compounds).

-

Select an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) for better peak shape.

-

-

Gradient Elution:

-

Develop a gradient elution method where the proportion of the organic solvent is increased over time to effectively separate the components of the pooled fractions.

-

-

Fraction Collection and Analysis:

-

Collect the peaks corresponding to individual compounds.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile compounds.[5][9]

Bioactivity Screening

The isolated compounds are then screened for their biological activities.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

-

Serial Dilution of the Compound:

-

Perform a two-fold serial dilution of the purified compound in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microtiter plate.

-

Incubate the plate at the optimal temperature for the growth of the test microorganism for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Quantitative Data

The following tables summarize representative quantitative data for compounds isolated from Streptomyces species.

| Compound/Extract | Source Organism | Target Organism/Cell Line | MIC (µg/mL) | Reference |

| Ethyl Acetate Extract | Streptomyces sp. CSK1 | Staphylococcus aureus | 0.21 - 0.29 | [10] |

| Ethyl Acetate Extract | Streptomyces sp. CSW2 | Staphylococcus aureus | 0.21 - 0.29 | [10] |

| Ethyl Acetate Extract | Streptomyces sp. CSU1 | Escherichia coli | 5.69 - 10.91 | [10] |

| Crude Extract | Streptomyces lanatus AR2 | Micrococcus luteus | 5 - 50 | [11] |

| BC 01_C1 | Streptomyces coelicoflavus BC 01 | Bacteria | 12.5 - 75 | [1] |

| BC 01_C2 | Streptomyces coelicoflavus BC 01 | Fungi | 50 - 125 | [1] |

| BC 01_C3 | Streptomyces coelicoflavus BC 01 | Bacteria | 12.5 - 75 | [1] |

| Compound/Extract | Source Organism | Target Cell Line | IC₅₀ (µg/µL or mg/L) | Reference |

| Ethyl Acetate Extract | Streptomyces sp. CSK3 | HeLa | 3.46 | [10] |

| Ethyl Acetate Extract | Streptomyces sp. CSW2 | HeLa | 9.74 | [10] |

| 4-(Diethylamino)salicylaldehyde | Streptomyces sp. KN37 | Rhizoctonia solani | 14.487 | [12][13] |

| 4-Nitrosodiphenylamine | Streptomyces sp. KN37 | Erwinia amylovora | 5.715 | [12][13] |

Regulation of Secondary Metabolism

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. Understanding these pathways can provide strategies for enhancing the production of desired compounds.

References

- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. smujo.id [smujo.id]

- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. ajbls.com [ajbls.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications | MDPI [mdpi.com]

- 13. Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Prothracarcin: A Technical Guide to Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Chemical Synthesis of the Pyrrolo[1][2]benzodiazepine Core

The synthesis of the tricyclic pyrrolo[1][2]benzodiazepine system is a well-established field, providing a roadmap for the potential synthesis of prothracarcin.[1][3] The general approach involves the sequential construction of the pyrrolidine and diazepine rings onto an aromatic template.

Representative Synthetic Pathway

A common strategy for the synthesis of the PBD core, which is central to this compound's structure, is depicted in the workflow below. This pathway is a composite of established methods for PBD synthesis.[4][5]

Caption: Generalized synthetic workflow for the pyrrolo[1][2]benzodiazepine (PBD) core structure.

Experimental Protocols for Key Transformations

While a specific protocol for this compound is unavailable, the following are representative methodologies for key steps in the synthesis of the PBD scaffold, adapted from the literature on PBD synthesis.[4][5]

1. Peptide Coupling:

-

Objective: To form the amide bond between the anthranilic acid derivative and the proline moiety.

-

Methodology: The appropriately substituted anthranilic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the L-proline derivative (1 equivalent) and a base like triethylamine (TEA) (1.2 equivalents) are added, and the reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dipeptide intermediate.

2. Diazepine Ring Cyclization:

-

Objective: To form the seven-membered diazepine ring.

-

Methodology: The dipeptide intermediate (1 equivalent) is dissolved in an anhydrous, non-polar solvent like toluene or benzene. An activating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) (1.2-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours, with progress monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude PBD core structure.

Purification Methods

The purification of PBDs, including this compound, typically involves a multi-step process to isolate the target compound from reaction impurities and byproducts.[6][][8][9][10]

General Purification Workflow

Caption: A typical multi-step workflow for the purification of a synthetic PBD compound.

Detailed Purification Protocols

1. Liquid-Liquid Extraction:

-

Objective: To perform an initial separation of the desired product from water-soluble and highly polar or non-polar impurities.

-

Methodology: The crude reaction mixture is diluted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. This organic solution is then washed sequentially with water, a dilute aqueous acid (e.g., 1N HCl) to remove basic impurities, and a dilute aqueous base (e.g., saturated NaHCO3) to remove acidic impurities. A final wash with brine is performed to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed in vacuo to yield a concentrated crude product.

2. Silica Gel Column Chromatography:

-

Objective: To separate the target PBD from closely related impurities based on polarity.

-

Methodology: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane). The concentrated crude product is adsorbed onto a small amount of silica gel and loaded onto the top of the column. The separation is achieved by eluting the column with a mobile phase of increasing polarity, typically a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are combined and the solvent is evaporated to yield the purified PBD.

Data Presentation

The following tables summarize the types of quantitative data that are critical to collect and report during the synthesis and purification of this compound or its analogues.

Table 1: Synthetic Reaction Data

| Step | Reaction | Starting Material (mass, mol) | Reagents (equivalents) | Solvent | Temp (°C) | Time (h) | Product Mass (g) | Yield (%) |

| 1 | Peptide Coupling | Substituted Anthranilic Acid (X g, Y mol) | DCC (1.1), NHS (1.1), L-Proline Derivative (1.0), TEA (1.2) | DCM | RT | 18 | Dipeptide (A g) | Z % |

| 2 | Cyclization | Dipeptide (A g, B mol) | SOCl2 (1.5) | Toluene | Reflux | 3 | PBD Core (C g) | W % |

| 3 | Functionalization | PBD Core (C g, D mol) | Reagent X (eq.) | Solvent Y | T | t | This compound (E g) | V % |

Table 2: Purification Data

| Purification Step | Input Mass (g) | Method | Stationary Phase | Mobile Phase / Gradient | Output Mass (g) | Purity (by HPLC, %) | Recovery (%) |

| 1 | Crude Product (X g) | Liquid-Liquid Extraction | - | Ethyl Acetate / Water | Y g | 60-80% | >90% |

| 2 | Extracted Product (Y g) | Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | Z g | >95% | 80-90% |

| 3 | Purified Product (Z g) | Preparative HPLC | C18 | Acetonitrile:Water (gradient) | A g | >99% | 70-85% |

Disclaimer: The experimental protocols and quantitative data presented are representative examples based on the synthesis and purification of the general pyrrolo[1][2]benzodiazepine class of compounds. Specific conditions for this compound would require experimental optimization.

References

- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, chemistry, and biology of pyrrolo[1,4]benzodiazepine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. sinobiological.com [sinobiological.com]

- 8. Protein purification using chromatography: selection of type, modelling and optimization of operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein purification | Abcam [abcam.com]

- 10. sjsu.edu [sjsu.edu]

The Prothracarcin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prothracarcin is a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics, known for their sequence-selective DNA-alkylating properties. While the biosynthesis of this compound has not been fully elucidated in dedicated studies, a comprehensive understanding can be constructed through comparative analysis of the well-characterized biosynthetic gene cluster of a closely related compound, porothramycin, produced by Streptomyces albus subsp. albus. This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, including the genetic basis, proposed enzymatic steps, and relevant experimental methodologies for its further investigation.

Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been independently sequenced and annotated, the high structural similarity to porothramycin allows for a detailed predictive model based on the porothramycin BGC from S. albus subsp. albus (ATCC 39897). This cluster spans approximately 39.7 kb and contains 27 putative genes.[1] Of these, 18 show significant homology to genes within the biosynthetic cluster of another PBD, anthramycin.[1]

The table below summarizes the putative genes involved in the biosynthesis of the this compound core structure, based on the annotated porothramycin gene cluster.

| Gene (Porothramycin BGC) | Putative Function in this compound Biosynthesis | Homolog in Anthramycin BGC |

| por10, por11, por13-16 | Biosynthesis of the branched L-proline derivative from L-tyrosine | orf11, orf10, orf8-5 |

| por18 | Methyltransferase (function in this compound biosynthesis is uncertain) | orf19 |

| por20, por21 | Non-ribosomal peptide synthetase (NRPS) modules for condensation of the anthranilate and proline moieties | orf1, orf2 |

| por25, por26 | Methyltransferases for modifications of the PBD core | - |

This table is a representation based on the published data for the porothramycin gene cluster and serves as a predictive model for the this compound BGC.[1]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of the this compound scaffold is believed to proceed through the convergence of two main branches, culminating in a series of tailoring reactions. The initial precursors are derived from primary metabolism: L-tryptophan and L-tyrosine.

Formation of the Anthranilate Moiety

The pathway to the 3-hydroxyanthranilic acid core of this compound likely follows the kynurenine pathway, a common route for tryptophan degradation. This is in contrast to other PBDs like tomaymycin, which utilize the chorismate pathway.

Caption: Proposed biosynthesis of the 3-hydroxyanthranilic acid moiety of this compound from L-tryptophan via the kynurenine pathway.

Formation of the Branched L-Proline Moiety

The distinctive branched L-proline derivative of this compound is synthesized from L-tyrosine. This involves a series of enzymatic modifications, including oxidation and cyclization, catalyzed by enzymes encoded by genes homologous to the lmb gene cluster for lincomycin biosynthesis.[1]

Caption: Putative biosynthetic pathway for the branched L-proline derivative from L-tyrosine, catalyzed by a suite of dedicated enzymes.

Assembly and Tailoring of the this compound Core

The 3-hydroxyanthranilic acid and the branched L-proline derivative are condensed by a non-ribosomal peptide synthetase (NRPS) system, likely encoded by por20 and por21.[1] Subsequent tailoring reactions, including methylations and oxidations, are carried out on the condensed PBD core to yield the final this compound molecule. The timing of these modifications, such as the methylation of the anthranilate unit, is thought to occur prior to the condensation reaction, while modifications to the proline moiety happen after the PBD core is formed.[1]

Caption: Proposed assembly of the this compound molecule via NRPS-mediated condensation and subsequent tailoring reactions.

Experimental Protocols for Pathway Elucidation

While specific experimental data for this compound biosynthesis is scarce, the following established methodologies are crucial for its detailed characterization.

Gene Inactivation and Heterologous Expression

To confirm the function of putative biosynthetic genes, targeted gene knockouts in the producing Streptomyces strain can be performed. Analysis of the resulting metabolomic profile can reveal the accumulation of intermediates or the abolition of this compound production. Conversely, heterologous expression of the entire BGC or subsets of genes in a model host like Streptomyces coelicolor or Streptomyces albus can confirm their role in the biosynthesis.

Caption: A generalized experimental workflow for the functional characterization of the this compound biosynthetic gene cluster.

In Vitro Enzymatic Assays

Once the functions of individual genes are confirmed, the corresponding enzymes can be overexpressed and purified. In vitro assays with putative substrates can then be used to determine their specific catalytic activity, kinetics, and substrate specificity. This provides direct evidence for the proposed biosynthetic steps.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled tryptophan or tyrosine) to the producing strain can trace the incorporation of these precursors into the this compound molecule. Analysis of the resulting labeled this compound by mass spectrometry and NMR spectroscopy can definitively map the origin of the atoms in the final structure, confirming the proposed biosynthetic pathway.

Quantitative Data and Future Directions

To date, there is a lack of published quantitative data, such as enzyme kinetic parameters, metabolic flux analysis, or production titers, specifically for this compound. Future research should focus on:

-

Quantitative proteomics and transcriptomics: To understand the regulation and expression levels of the biosynthetic enzymes under different growth conditions.

-

Metabolic flux analysis: To quantify the flow of precursors from primary metabolism into the this compound pathway and identify potential bottlenecks for yield improvement.

-

Enzyme kinetics: To characterize the efficiency and substrate specificity of the key biosynthetic enzymes, which is crucial for future synthetic biology and bioengineering efforts.

By applying these methodologies, a complete and quantitative understanding of this compound biosynthesis can be achieved, paving the way for the rational design of novel PBD analogs with improved therapeutic properties.

References

Methodological & Application

Application Notes: In Vitro Cellular Assays for Anthramycin, a Pyrrolobenzodiazepine Antitumor Antibiotic

Application Notes: In Vitro Cellular Assays for Anthramycin, a Pyrrolo[1][2]benzodiazepine Antitumor Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class of compounds.[3] Initially isolated from Streptomyces refuineus, it exhibits significant cytotoxicity against a range of cancer cell lines.[3] These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the anticancer effects of anthramycin, with a focus on its mechanism of action, effects on cell viability, apoptosis, and cell cycle progression. Due to the limited publicly available data for "Prothracarcin," this document focuses on the well-characterized PBD antibiotic, Anthramycin, as a representative compound of this class.

Mechanism of Action:

Anthramycin exerts its cytotoxic effects primarily by targeting cellular DNA. Its mechanism of action involves the following key steps:

-

DNA Minor Groove Binding: Anthramycin selectively binds to the minor groove of DNA.[4]

-

Covalent Adduct Formation: It forms a covalent bond with the exocyclic C2-amino group of guanine bases.[4]

-

Inhibition of Nucleic Acid Synthesis: The formation of the anthramycin-DNA adduct interferes with the processes of DNA replication and RNA transcription, ultimately leading to the inhibition of both DNA and RNA synthesis.[3]

-

Induction of DNA Damage Response: The presence of anthramycin-DNA adducts can trigger the cellular DNA damage response (DDR), leading to the activation of signaling pathways that control cell cycle progression and apoptosis.

While the primary target is DNA, the downstream consequences of anthramycin-induced DNA damage can involve the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn can phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can then transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several anthramycin analogs against the MCF-7 human breast cancer cell line, as determined by the MTT assay. This data provides a reference for the expected potency of this class of compounds.

| Compound Code | Cell Line | IC50 (µg/mL) |

| RVB-01 | MCF-7 | 1.3 |

| RVB-04 | MCF-7 | 1.22 |

| RVB-05 | MCF-7 | 1.14 |

| RVB-09 | MCF-7 | 1.31 |

| Cisplatin (Reference) | MCF-7 | 19.5 |

Data adapted from "Investigation of Anthramycin Analogs Induced Cell Death in MCF-7 Breast Cancer Cells".[5]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the anticancer activity of anthramycin.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Anthramycin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of anthramycin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve anthramycin) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[1] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Anthramycin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of anthramycin for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[7] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Anthramycin

-

Cold 70% Ethanol

-

PBS

-

PI/RNase Staining Buffer

Procedure:

-

Cell Treatment: Seed cells and treat with anthramycin as described in the apoptosis protocol.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Mandatory Visualizations

Caption: Anthramycin signaling pathway.

Caption: Workflow for MTT cell viability assay.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthramycin-DNA binding explored by molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthramycin - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for Prothracarcin-Based Cancer Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothracarcin is a potent DNA alkylating agent with significant potential in oncology research and drug development.[1][2] Like other drugs in its class, this compound exerts its cytotoxic effects by binding to DNA, inducing damage that interferes with replication and transcription, ultimately leading to cell death.[3][4] These application notes provide detailed protocols for establishing robust in vitro cancer cell line assays to characterize the efficacy and mechanism of action of this compound. The following assays are fundamental for determining its anti-cancer properties, including cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Mechanism of Action: DNA Alkylation and Cellular Response

Alkylating agents covalently modify DNA, most commonly at the N7 position of guanine.[1] This modification can lead to DNA strand breakage, cross-linking, and the formation of adducts that stall replication forks.[2][4] Cellular machinery recognizes this damage, triggering signaling cascades that can lead to one of two primary outcomes: cell cycle arrest to allow for DNA repair, or the initiation of programmed cell death (apoptosis) if the damage is too extensive.

References

Prothracarcin: Comprehensive Guidelines for Laboratory Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Prothracarcin is a potent pyrrolo[1][2]benzodiazepine antibiotic with antitumor activity. Due to its cytotoxic nature, meticulous handling and storage procedures are imperative to ensure personnel safety, maintain compound integrity, and guarantee the reproducibility of experimental results. These application notes provide detailed protocols for the proper management of this compound in a laboratory setting.

Storage Conditions

Proper storage of this compound is critical to preserve its chemical stability and biological activity. The following conditions are recommended based on available safety data sheet (SDS) information.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, cool, and well-ventilated area. Protect from light and moisture. |

| 4°C | Up to 2 years | For shorter-term storage, refrigeration is acceptable under the same conditions as above. | |

| In Solvent | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |

| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |

Note: The specific solvent was not indicated in the source material. Stability in the chosen solvent should be validated if long-term storage of solutions is required.

Handling Precautions

This compound is a hazardous substance and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.

-

Lab Coat: A disposable, solid-front gown is recommended.

-

Eye Protection: Use safety glasses with side shields or a face shield.

-

Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder outside of a contained system.

General Handling Guidelines:

-

Avoid inhalation of dust or aerosols.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

All work surfaces and equipment should be decontaminated after use.

Experimental Protocols

3.1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). The solubility of this compound in other solvents should be determined empirically.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Carefully transfer the powder to a sterile amber vial.

-

Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.

-

Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

3.2. Decontamination and Waste Disposal

-

Spills: In case of a spill, isolate the area and wear appropriate PPE. Absorb liquid spills with an inert material and collect all contaminated materials, including powder, into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate surfaces with a suitable agent, such as a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then rinse with water.

-

Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Mechanism of Action and Signaling Pathway

This compound belongs to the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics. The primary mechanism of action for PBDs is the sequence-selective alkylation of DNA in the minor groove. This covalent binding to DNA interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The interaction is typically with a guanine base.

Caption: this compound's mechanism of action workflow.

Safe Handling and Storage Workflow

The following diagram outlines the critical steps for the safe handling and storage of this compound in a laboratory environment.

Caption: Workflow for safe handling of this compound.

References

Application Note: Prothracarcin Solubility Profile in Common Laboratory Solvents

AN-2025-01

Abstract

This document provides a detailed protocol for determining the solubility of prothracarcin, a potent antibiotic and antitumor agent. Due to the limited availability of public data on its solubility, this application note outlines a systematic approach to qualitatively and quantitatively assess its solubility in a range of common laboratory solvents. The provided protocols are designed to be adaptable for various research and development settings, particularly in drug discovery and formulation.

Introduction

This compound is a pyrrolo[1][2]benzodiazepine antibiotic with significant antitumor properties. Its complex aromatic structure suggests that it is likely to be poorly soluble in aqueous solutions, a common challenge in the development of many drug candidates.[1][3][4] Understanding the solubility of this compound in various organic and aqueous solvents is a critical first step for in-vitro assays, formulation development, and pharmacokinetic studies. This note provides a standardized procedure to determine the solubility of this compound, ensuring reproducible and comparable results across different laboratories.

Data Presentation

Table 1: Representative Solubility of a Poorly Soluble Aromatic Compound

| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Assessment |

| Water | 25 | < 0.1 | Insoluble |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | < 0.1 | Insoluble |

| Ethanol (95%) | 25 | 5.2 | Sparingly Soluble |

| Methanol | 25 | 8.5 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Freely Soluble |

| Dimethylformamide (DMF) | 25 | > 50 | Freely Soluble |

Experimental Protocols

The following protocols describe the methods for determining both qualitative and quantitative solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF)

-

Vortex mixer

-

Small, clear glass vials (2 mL)

-

Microbalance

Procedure:

-

Weigh approximately 1 mg of this compound into a 2 mL glass vial.

-

Add 1 mL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

If the compound dissolves completely, it is considered soluble at approximately 1 mg/mL.

-

If undissolved particles remain, the compound is considered sparingly soluble or insoluble at this concentration.

-

Record the observations.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) to create a calibration curve for HPLC or UV-Vis analysis.

-

Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial. This ensures that a saturated solution is formed.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for determining the quantitative solubility of a compound.

Caption: Workflow for Quantitative Solubility Determination.

References

Techniques for Measuring Prothracarcin Cytotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prothracarcin, a pyrrolo[1][2]benzodiazepine (PBD) antibiotic, was identified in 1982 as a compound with potential antitumor properties against murine sarcoma 180 and leukemia P388.[3] As a member of the PBD class of molecules, its cytotoxic effects are presumed to be mediated through the alkylation of DNA.[1] However, a comprehensive review of the scientific literature reveals a significant gap in research dedicated to elucidating the specific cytotoxic mechanisms and quantitative effects of this compound in various cancer cell lines. Consequently, detailed, validated protocols and specific quantitative data such as IC50 values for this compound are not currently available.

This document, therefore, provides a generalized framework of application notes and detailed experimental protocols for assessing the cytotoxicity of novel antibiotic compounds, with a particular focus on the methodologies relevant to the PBD class. These protocols are based on standard laboratory techniques and should be adapted and optimized for the specific cell lines and experimental conditions used in your research.

Data Presentation

Due to the lack of specific studies on this compound, no quantitative data can be presented. In a typical study, data on the half-maximal inhibitory concentration (IC50) would be summarized in a table for easy comparison across different cell lines and exposure times. An example of such a table is provided below for illustrative purposes.

Table 1: Illustrative Example of IC50 Values for a Hypothetical PBD Compound

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 72 | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | 72 | Data not available |

| A549 | Lung Carcinoma | 72 | Data not available |

| HCT116 | Colon Carcinoma | 72 | Data not available |

| PC-3 | Prostate Adenocarcinoma | 72 | Data not available |

| DU145 | Prostate Carcinoma | 72 | Data not available |

Key Cytotoxicity Assays: Methodologies and Protocols

The following section details the experimental protocols for key assays used to measure cytotoxicity. These are foundational methods that would be employed to characterize the biological activity of a compound like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

Figure 1. A generalized workflow for assessing the cytotoxicity of a test compound.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes). Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Controls and Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence of the PI-stained DNA.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Investigation

Based on the known mechanism of action of the PBD class of antibiotics, the following signaling pathways are logical starting points for investigating the cytotoxic effects of this compound.

DNA Damage Response (DDR) Pathway

PBDs are known to bind to the minor groove of DNA and form covalent adducts, leading to DNA damage. This damage should trigger the DNA Damage Response (DDR) pathway.

Figure 2. A putative DNA Damage Response pathway initiated by this compound.

Apoptosis Signaling Pathways

Induction of apoptosis is a common mechanism of action for anticancer agents. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways could be investigated.

Figure 3. Overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

While this compound was identified as a potential antitumor agent decades ago, the lack of recent, detailed studies on its cytotoxic effects presents a significant knowledge gap. The application notes and protocols provided here offer a robust starting point for researchers interested in reinvestigating this compound. A systematic approach employing a battery of in vitro assays is essential to characterize its potency, selectivity, and mechanism of action. Future research should focus on generating specific IC50 data across a panel of cancer cell lines, elucidating the specific signaling pathways it modulates, and ultimately assessing its therapeutic potential in preclinical models.

References

- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prothracarcin Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothracarcin, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, demonstrates significant potential as a chemotherapeutic agent. PBDs are known to exert their cytotoxic effects through a sequence-selective covalent binding to the minor groove of DNA. This interaction, primarily with guanine bases, results in the formation of DNA adducts that obstruct essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, encompassing both in vitro and in vivo methodologies.

Mechanism of Action: DNA Damage Response Pathway

This compound, as a DNA alkylating agent, triggers a complex cellular response centered around DNA damage sensing and repair mechanisms. Upon covalent binding to DNA, the resulting adducts are recognized by the cell's DNA damage response (DDR) machinery. Key signaling pathways, including those mediated by ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, are activated. This activation leads to the phosphorylation of downstream checkpoint kinases, CHK1 and CHK2, which in turn orchestrate cell cycle arrest, providing time for DNA repair. If the DNA damage is too extensive to be repaired, these pathways can initiate apoptosis, or programmed cell death, often through the p53 tumor suppressor pathway. The efficacy of this compound is therefore intimately linked to the integrity and functionality of these DDR pathways within cancer cells.

Experimental Design Workflow

A systematic approach is essential for evaluating the efficacy of this compound. The proposed workflow begins with in vitro screening to determine the cytotoxic potential and mechanism of action, followed by more complex in vivo studies to assess antitumor activity in a physiological context.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Analogs (IC50 Values)

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| This compound Analog A | MCF-7 | Breast Cancer | 72 | 0.05 ± 0.01 |

| This compound Analog A | MDA-MB-231 | Breast Cancer | 72 | 0.08 ± 0.02 |

| This compound Analog A | A549 | Lung Cancer | 72 | 0.12 ± 0.03 |

| This compound Analog A | HCT116 | Colon Cancer | 72 | 0.03 ± 0.01 |

| This compound Analog B | MCF-7 | Breast Cancer | 72 | 0.15 ± 0.04 |

| This compound Analog B | MDA-MB-231 | Breast Cancer | 72 | 0.21 ± 0.05 |

| This compound Analog B | A549 | Lung Cancer | 72 | 0.35 ± 0.08 |

| This compound Analog B | HCT116 | Colon Cancer | 72 | 0.11 ± 0.03 |

Note: Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Table 2: In Vivo Antitumor Efficacy of this compound

| Treatment Group | Animal Model | Tumor Type | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | Nude Mice (HCT116 Xenograft) | Colon Cancer | 100 µL PBS, i.p., daily | 1500 ± 250 | 0 |

| This compound (1 mg/kg) | Nude Mice (HCT116 Xenograft) | Colon Cancer | i.p., daily | 750 ± 150 | 50 |

| This compound (2 mg/kg) | Nude Mice (HCT116 Xenograft) | Colon Cancer | i.p., daily | 300 ± 80 | 80 |

Note: Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[2]

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[3][4] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.[5][6] The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Protocol 4: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for tumor implantation (e.g., HCT116)

-

This compound formulation for injection

-

Vehicle control (e.g., saline or PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (at predetermined doses based on MTD studies) and vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[7][8]

References

- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induction in prostate cancer cells and xenografts by combined treatment with Apo2 ligand/tumor necrosis factor-related apoptosis-inducing ligand and CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Acute treatment with pyrrolo(1,4)benzodiazepine antitumor antibiotics alters in vitro hepatic drug metabolizing activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Prothracarcin Administration in Preclinical Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothracarcin is a novel antitumor antibiotic belonging to the pyrrolo[1]benzodiazepine (PBD) class of compounds.[1] These natural products are known for their potent cytotoxic effects, which stem from their ability to bind to the minor groove of DNA and form a covalent bond with the N2-amino group of guanine. This action interferes with DNA replication and transcription, ultimately leading to cell death. Preclinical studies have demonstrated the activity of this compound against experimental murine tumors, specifically sarcoma 180 and leukemia P388, indicating its potential as a therapeutic agent.[1]

These application notes provide a comprehensive overview of the available preclinical data on this compound and offer generalized protocols for its administration in animal models, based on standard practices for this class of compounds.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables include illustrative data based on the known activity of this compound and typical data points for pyrrolo[1]benzodiazepine compounds. It is crucial for researchers to perform dose-finding and toxicity studies for their specific experimental setup.

Table 1: Preclinical Efficacy of this compound

| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Efficacy Endpoint | Observed Effect |

| Mouse | Sarcoma 180 | Intraperitoneal | To be determined by study | Tumor growth inhibition | Active |

| Mouse | Leukemia P388 | Intraperitoneal | To be determined by study | Increased lifespan | Active |

Table 2: Illustrative Toxicity Profile for a Pyrrolo[1]benzodiazepine Compound

| Parameter | Species | Route of Administration | Value |

| LD50 | Mouse | Intraperitoneal | 0.1 - 10 mg/kg (Typical Range for PBDs) |

| MTD | Mouse | Intraperitoneal | To be determined by dose-range finding studies |

Table 3: Illustrative Pharmacokinetic Parameters for a Pyrrolo[1]benzodiazepine Compound in Mice

| Parameter | Value |

| Half-life (t1/2) | To be determined |

| Clearance (CL) | To be determined |

| Volume of Distribution (Vd) | To be determined |

Signaling Pathway

The primary mechanism of action for this compound, as a member of the pyrrolo[1]benzodiazepine class, is the alkylation of DNA. This event can trigger a cascade of cellular responses, including the activation of DNA damage repair pathways and, ultimately, the induction of apoptosis.

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of this compound. These should be adapted and optimized for specific research aims and in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Formulation and Preparation

Materials:

-

This compound (lyophilized powder)

-

Sterile vehicle (e.g., 0.9% saline, 5% dextrose in water (D5W), or a solution containing a solubilizing agent such as DMSO and/or Tween 80, followed by dilution in a sterile aqueous carrier)

-

Sterile vials

-

Sterile syringes and needles

Procedure:

-

All manipulations should be performed in a certified biological safety cabinet using aseptic techniques.

-

Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

-

If a solubilizing agent is required, first dissolve the this compound in a small volume of the agent (e.g., DMSO).

-

Slowly add the sterile aqueous carrier to the dissolved this compound solution while vortexing to ensure complete dissolution and prevent precipitation.

-

The final concentration of the solubilizing agent should be kept to a minimum and be consistent across all treatment and vehicle control groups. A typical final concentration of DMSO is less than 10%.

-

Visually inspect the final solution for any particulates or precipitation.

-

Store the prepared formulation according to its stability data, typically protected from light and refrigerated if not for immediate use.

Animal Models and Tumor Implantation

Animal Models:

-

Sarcoma 180 (S-180): This is a transplantable, undifferentiated sarcoma commonly used in preclinical cancer research. It can be propagated in ascitic or solid forms in mice.

-

Leukemia P388: This is a transplantable lymphocytic leukemia model in mice, often used for screening potential anticancer agents.

Tumor Implantation (General Procedure for Solid Tumors):

-

Source tumor cells or fragments from a reputable supplier or maintain them through in vivo passage.

-

Harvest and prepare a single-cell suspension of the tumor cells in a suitable sterile medium (e.g., RPMI-1640 or PBS).

-

Determine the cell viability using a method such as trypan blue exclusion.

-

Inject a predetermined number of viable tumor cells (typically 1x10^5 to 1x10^7 cells) subcutaneously or intramuscularly into the flank of the recipient mice.

-

Monitor the animals for tumor growth. Treatment is typically initiated when the tumors reach a palpable size (e.g., 50-100 mm³).

Administration of this compound

Route of Administration:

-

Intraperitoneal (IP) injection is a common route for preclinical efficacy studies of cytotoxic agents.

Procedure:

-

Accurately weigh each animal to determine the precise volume of the drug formulation to be administered.

-

Gently restrain the mouse, exposing the abdominal area.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.

-

Slowly inject the calculated volume of the this compound formulation or vehicle control.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

Monitoring and Efficacy Evaluation

Parameters to Monitor:

-

Tumor Growth: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.

-

Survival: For survival studies (e.g., with leukemia models), record the date of death for each animal.

Efficacy Endpoints:

-

Tumor Growth Inhibition (%TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Increase in Lifespan (%ILS): For survival models, calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of an antitumor compound like this compound.

Conclusion

This compound represents a promising antitumor agent from the pyrrolo[1]benzodiazepine class. While specific, detailed preclinical data remains limited in the public domain, the general understanding of PBDs provides a strong foundation for further investigation. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute robust preclinical studies to fully elucidate the therapeutic potential of this compound. All animal experiments should be conducted ethically and in compliance with all relevant regulations and guidelines.

References

Troubleshooting & Optimization

troubleshooting Prothracarcin instability in aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting the instability of Prothracarcin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be degrading rapidly after preparation. What are the likely causes and how can I mitigate this?